REACTION_CXSMILES
|
[OH:1][C:2]1[C:12]2[CH2:11][CH2:10][N:9]([C:13](=[O:18])[C:14]([F:17])([F:16])[F:15])[CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:22])(=O)=O.Cl>C1(C)C=CC=CC=1.C(NCC(C)C)C(C)C.S(Cl)(Cl)(=O)=O>[Cl:22][C:3]1[CH:4]=[CH:5][C:6]2[CH2:7][CH2:8][N:9]([C:13](=[O:18])[C:14]([F:17])([F:15])[F:16])[CH2:10][CH2:11][C:12]=2[C:2]=1[OH:1]
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Name
|
6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine
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Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2CCN(CCC21)C(C(F)(F)F)=O
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Name
|
|
Quantity
|
14.4 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
37.19 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.62 mL
|
Type
|
catalyst
|
Smiles
|
C(C(C)C)NCC(C)C
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Name
|
|
Quantity
|
2.7 mL
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
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DISSOLUTION
|
Details
|
is dissolved
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Type
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STIRRING
|
Details
|
stir the reaction mixture for 15 min at 70° C
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Separate
|
Type
|
WASH
|
Details
|
wash the organic layer with saturated aqueous NaHCO3 (2.00 L), brine (2.00 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Type
|
CUSTOM
|
Details
|
with a rotary evaporator at 70° C. until about 672.5 g
|
Type
|
TEMPERATURE
|
Details
|
to maintain a vapor phase sufficient
|
Type
|
CUSTOM
|
Details
|
to prevent drying above the solvent line and self-seeding
|
Type
|
CUSTOM
|
Details
|
crystallization under these conditions
|
Type
|
TEMPERATURE
|
Details
|
Using toluene heated to 70° C.
|
Type
|
CUSTOM
|
Details
|
to a preheated (70° C.) 3-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
WAIT
|
Details
|
Lower the temperature to 58° C. over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
If available, seed the solution with crystals of 7-chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine from a prior synthesis
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
further to 55° C.
|
Type
|
CUSTOM
|
Details
|
at 55° C.
|
Type
|
CUSTOM
|
Details
|
for 2 h.
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
followed by 4 h. at 45° C.
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to slowly reach 24° C. (ambient temperature)
|
Type
|
STIRRING
|
Details
|
After stirring for 8 h. with the
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
heat off
|
Type
|
TEMPERATURE
|
Details
|
cool the mixture to 0° C. for 2 h.
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
followed by 2 h. at −10° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Collect the resulting dense, white, granular crystals
|
Type
|
FILTRATION
|
Details
|
by vacuum filtration at −10° C
|
Type
|
WASH
|
Details
|
Rinse the crystals twice with cold (−10° C.) toluene and vacuum
|
Type
|
CUSTOM
|
Details
|
dry at 50° C.
|
Type
|
WAIT
|
Details
|
5 Torr, for 12 h.
|
Duration
|
12 h
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C2=C(CCN(CC2)C(C(F)(F)F)=O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |